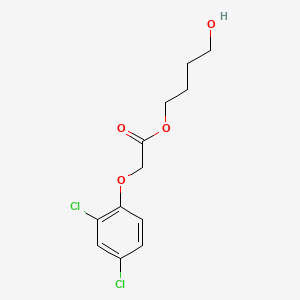

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate

Description

Properties

CAS No. |

36227-43-7 |

|---|---|

Molecular Formula |

C12H14Cl2O4 |

Molecular Weight |

293.14 g/mol |

IUPAC Name |

4-hydroxybutyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C12H14Cl2O4/c13-9-3-4-11(10(14)7-9)18-8-12(16)17-6-2-1-5-15/h3-4,7,15H,1-2,5-6,8H2 |

InChI Key |

CTJHMNLYFUNLIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCCCO |

Origin of Product |

United States |

Preparation Methods

Phenoxyacetic Acid Formation

- Step 1: Mono chloroacetic acid is added to a sodium hydroxide aqueous solution and stirred for 15–20 minutes.

- Step 2: Phenol is then introduced, and the pH is adjusted to approximately 11 using sodium bicarbonate.

- Step 3: The mixture is heated at 100°C for 40 minutes.

- Step 4: Hydrochloric acid is added to lower the pH to around 4, followed by cooling in an ice-water bath.

- Step 5: The resulting solid is filtered, washed, and dried to obtain phenoxyacetic acid.

This sequence yields phenoxyacetic acid with minimal impurities, providing a clean precursor for chlorination.

Chlorination to 2,4-Dichlorophenoxyacetic Acid

- Phenoxyacetic acid is dissolved in a mixture of acetic acid and water.

- A chlorination catalyst, typically ferric phthalocyanine (FePC) at 0.1 mol% relative to phenoxyacetic acid, is added.

- Chlorine gas is bubbled through the mixture at 75°C for 30 to 50 minutes to introduce chlorine atoms at the 2 and 4 positions on the phenoxy ring.

- The reaction mixture is cooled to 18°C, held for 0.6 hours, then filtered.

- The solid product is dried at 60°C to yield 2,4-dichlorophenoxyacetic acid with purity up to 99.7% and yields around 98% relative to phenoxyacetic acid.

Alternative chlorination methods utilize hydrochloric acid and oxidants such as hydrogen peroxide in the presence of catalysts like FeCl3, MgCl2, ZnCl2, and others, achieving yields between 73% and 92% with purities ranging from 92% to 98% depending on solvent and conditions.

Summary Table: 2,4-Dichlorophenoxyacetic Acid Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Phenoxyacetic acid | Mono chloroacetic acid, NaOH, phenol, HCl | 100 (reaction) | 40 min | - | - | pH controlled; solid isolated |

| Chlorination | Phenoxyacetic acid, Cl2, FePC catalyst | 75 | 30–50 min | 98 | 99.7 | Acetic acid/water solvent system |

| Alternative chlorination | Phenoxyacetic acid, HCl, H2O2, FeCl3 catalyst | 60–70 | 2–5 hours | 73–92 | 92–98 | Solvents: ethyl acetate, acetonitrile |

Esterification to 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate

The esterification of 2,4-dichlorophenoxyacetic acid with 4-hydroxybutanol is typically achieved by acid-catalyzed esterification or by direct synthesis using esters of monochloroacetic acid and dichlorophenol.

Acid-Catalyzed Esterification

- 2,4-Dichlorophenoxyacetic acid is reacted with 4-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid.

- The reaction mixture is refluxed with azeotropic removal of water to drive the esterification equilibrium toward product formation.

- Reaction times vary from 2 to 5 hours depending on the scale and conditions.

- After completion, the mixture is cooled, neutralized to pH ~10 using sodium hydroxide, and the organic layer is separated.

- The product is purified by washing and distillation under normal and reduced pressure to remove solvents and unreacted materials.

- Purity of the ester product typically ranges from 97% to 99%, with yields exceeding 98%.

Summary Table: Esterification Process

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2,4-Dichlorophenoxyacetic acid + 4-hydroxybutanol | Molar ratio typically 1:1 or slight excess alcohol |

| Catalyst | Sulfuric acid (1-2 parts by weight) | Acid catalysis |

| Solvent | Toluene, dimethylbenzene, or solvent oil | Used for reflux and azeotropic water removal |

| Temperature | Reflux (approx. 100–130°C) | Controlled to avoid side reactions |

| Reaction time | 2–5 hours | Monitored by liquid phase sampling |

| Workup | Neutralization to pH 10, washing, distillation | Purification to remove residual acid and solvents |

| Product purity | 97–99% | High purity achieved |

| Yield | >98% | High yield process |

Research Findings and Optimization Notes

- The use of ferric phthalocyanine as a catalyst in chlorination significantly improves selectivity and yield of 2,4-dichlorophenoxyacetic acid.

- Chlorination in acetic acid-water mixtures at controlled temperatures (70–75°C) and chlorine dosing times (30–50 minutes) optimizes product purity and yield.

- Acid-catalyzed esterification with azeotropic removal of water is the preferred method for preparing esters of 2,4-D, including the 4-hydroxybutyl ester, due to simplicity and efficiency.

- Neutralization and solvent removal steps are critical to obtain high-purity ester products suitable for agricultural or chemical applications.

- Avoiding high temperatures and alkaline conditions during chlorination reduces formation of polychlorinated dibenzo-p-dioxin impurities, enhancing environmental safety of the process.

Chemical Reactions Analysis

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxybutyl group or the dichlorophenoxyacetate moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

The primary application of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate is in agriculture as a herbicide. It functions similarly to its parent compound, 2,4-dichlorophenoxyacetic acid, by mimicking plant hormones known as auxins. This mimicry leads to uncontrolled growth in susceptible plants, resulting in their eventual death. The compound is particularly effective against broadleaf weeds, making it valuable for use in diverse crop systems including:

- Field Crops : Corn, wheat, barley

- Vegetable Crops : Sugar cane, rice

- Fruit Crops : Citrus fruits, stone fruits

The ability to control broadleaf weeds allows for increased crop yields and reduced competition for resources .

Environmental Impact and Safety Considerations

The environmental fate of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate is closely related to that of 2,4-dichlorophenoxyacetic acid. Studies indicate that the compound can persist in the environment and may pose risks to non-target organisms such as aquatic life and soil microorganisms.

Table: Environmental Impact Assessment

Understanding these environmental impacts is crucial for developing safe agricultural practices and mitigating risks associated with pesticide use.

Chemical Synthesis Applications

Beyond its use as a herbicide, 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate may serve as an intermediate in organic synthesis. Its unique hydroxybutyl group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. This feature makes it a candidate for further research into its applications within pharmaceutical chemistry and other synthetic pathways .

Case Study: Herbicidal Efficacy

A study evaluating the efficacy of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate demonstrated significant weed control in corn fields compared to untreated controls. The results indicated that application rates could be optimized to balance effectiveness with environmental safety.

Case Study: Environmental Monitoring

Research conducted on the environmental impact of 2,4-D and its derivatives highlighted the importance of monitoring soil and water samples for residues. The findings suggested that while concentrations were generally low, localized high-use areas showed elevated levels of the compound, necessitating further investigation into mitigation strategies .

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl (2,4-Dichlorophenoxy)acetate

- Molecular Formula : C₁₀H₁₀Cl₂O₃

- Molecular Weight : 249.09 g/mol

- Physical State : Liquid at room temperature.

- Key Properties : Higher volatility compared to ionic liquid formulations, requiring frequent reapplication. Ethyl esters are less persistent in soil due to hydrolysis to 2,4-D acid .

- Efficacy: Demonstrated 80–90% weed suppression in field trials but with higher phytotoxicity risks to non-target plants .

2-Ethylhexyl (2,4-Dichlorophenoxy)acetate

- Molecular Formula : C₁₆H₂₂Cl₂O₃

- Molecular Weight : 333.25 g/mol

- Melting Point : -37°C

- Key Properties : Low water solubility (0.02 mg/L) and high lipophilicity (log P = 4.5), enhancing foliar absorption. Widely used in commercial formulations like "Weedone 40" .

- Efficacy : Comparable to 4-hydroxybutyl derivatives in controlled-release profiles but exhibits higher volatility, increasing drift risks .

Isooctyl (2,4-Dichlorophenoxy)acetate

- CAS No.: 1280-20-2

- Commercial Use : Marketed as "Agroxone 5" and "Esteron."

- Key Properties : Intermediate volatility (vapor pressure = 1.3 × 10⁻⁴ mmHg) and stability in acidic soils.

- Environmental Impact : Persists longer in aquatic systems than ethyl esters, with a half-life of 14–28 days in water .

Ionic Liquid Formulations (HILs)

Benzalkonium (2,4-Dichlorophenoxy)acetate

- Structure : Combines 2,4-D anion with a benzalkonium cation.

- Key Advantages: Non-volatile nature reduces operator exposure and environmental drift. Surface tension (28.5 mN/m) and contact angle (72°) optimize droplet adhesion to waxy leaves .

- Efficacy : 95% suppression of Amaranthus retroflexus at 450 g/ha, outperforming traditional dimethylammonium salts .

Didecyldimethylammonium (2,4-Dichlorophenoxy)acetate

- Structure : Bulky quaternary ammonium cation paired with 2,4-D.

- Environmental Toxicity : Inhibits biogas-producing microbial communities at concentrations >50 mg/L, raising concerns for anaerobic ecosystems .

Magnesium and Ammonium Salts

Magnesium (2,4-Dichlorophenoxy)acetate

- Crystal Structure : Triclinic coordination with a distorted octahedral geometry around Mg²⁺.

Heptylammonium (2,4-Dichlorophenoxy)acetate

- CAS Name: 2-(2,4-Dichlorophenoxy)acetic acid compound with 1-heptanamine (1:1).

- Activity : pH-dependent dissociation in soil, releasing free 2,4-D acid. Lower acute toxicity (LD₅₀ >2,000 mg/kg in rats) compared to ester forms .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Volatility | Efficacy (% Weed Suppression) | Environmental Half-Life (Days) |

|---|---|---|---|---|---|---|

| 4-Hydroxybutyl (2,4-D) acetate | C₁₂H₁₄Cl₂O₄ | 305.14 | Not reported | Low | 85–90 | 10–15 (soil) |

| Ethyl (2,4-D) acetate | C₁₀H₁₀Cl₂O₃ | 249.09 | - | High | 80–90 | 7–10 (soil) |

| 2-Ethylhexyl (2,4-D) acetate | C₁₆H₂₂Cl₂O₃ | 333.25 | -37 | Moderate | 85–95 | 14–28 (water) |

| Benzalkonium (2,4-D) acetate | C₂₃H₃₀Cl₂NO₃ | 454.39 | Liquid | Non-volatile | 95 | 20–30 (soil) |

| Heptylammonium (2,4-D) acetate | C₁₅H₂₄Cl₂NO₃ | 349.26 | 45–50 | Low | 75–85 | 15–25 (soil) |

Environmental and Toxicological Considerations

- 4-Hydroxybutyl Ester: Limited data on ecotoxicity, but hydrolysis to 2,4-D acid may pose risks to aquatic life (LC₅₀ = 1.2 mg/L for Daphnia magna) .

- HILs : Reduced volatility minimizes atmospheric contamination but increases soil persistence, requiring careful monitoring in sensitive ecosystems .

- Regulatory Status: 2,4-D esters are classified as "Likely Carcinogenic" by some agencies, while HILs remain under evaluation due to incomplete ecotoxicological profiles .

Biological Activity

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely utilized herbicide. This compound is characterized by the addition of a hydroxybutyl group to the acetate moiety of 2,4-D, which may enhance its solubility and biological activity. Understanding its biological effects is crucial for evaluating its safety and efficacy in agricultural applications.

Chemical Structure and Properties

The molecular structure of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate features a dichlorophenyl ring typical of many herbicides. The hydroxybutyl group improves solubility in water, which can influence its bioavailability and interaction with biological systems.

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate functions as a herbicide by mimicking natural plant hormones known as auxins. This mimicry leads to uncontrolled growth in susceptible plants, ultimately resulting in their death. The biological activity of this compound is primarily linked to its parent compound, 2,4-D, which has been extensively studied for its herbicidal properties.

Herbicidal Activity

Research indicates that 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate exhibits herbicidal properties similar to those of 2,4-D. It is effective against broadleaf weeds and has been used in various agricultural contexts. However, there are concerns regarding its toxicity to non-target organisms, including aquatic life and soil microorganisms.

Toxicological Studies

Toxicological assessments have shown that exposure to 2,4-D and its derivatives can lead to various health issues in both humans and animals. For instance:

- Lung Injury : Long-term dietary exposure to 2,4-D has been linked to lung inflammation and damage in animal models. Histological analyses revealed significant changes in lung tissue following exposure .

- Genotoxicity : Studies have demonstrated that 2,4-D can induce cytogenetic damage in human lymphocytes. Increased frequencies of sister chromatid exchanges were observed at certain concentrations .

Environmental Impact

The environmental persistence of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate raises concerns about its impact on ecosystems. Its degradation pathways and interactions with other chemicals are critical for understanding its environmental fate. Research suggests that this compound can exhibit synergistic or antagonistic effects when combined with other pesticides or fertilizers.

Case Studies

Several studies have investigated the biological activity of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate and its parent compound:

-

Lung Inflammation Study : A study on mice exposed to varying doses of 2,4-D showed significant histological changes indicative of lung injury. The results highlighted the need for careful assessment of pesticide exposure levels .

Dose (mg/kg/day) Total Histological Score Significant Changes Low Dose 4483.33 ± 162.6 Lung inflammation High Dose + LPS 5826.66 ± 160.5 Severe lung damage - Genotoxic Effects : Research on human lymphocytes indicated that exposure to 2,4-D resulted in increased DNA damage markers at certain concentrations over a 72-hour period .

- Hepatotoxicity Assessment : An investigation into the hepatotoxic effects of 2,4-D revealed disruptions in liver function and oxidative stress markers following exposure .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2,4-dichlorophenoxyacetic acid with 4-hydroxybutanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and alcohol in methanol with concentrated sulfuric acid (1–2% v/v) for 4–6 hours . Optimization may include adjusting molar ratios (e.g., 1:1.2 acid:alcohol), solvent polarity (e.g., ethanol vs. methanol), and catalyst loading. Post-reaction workup often involves ice-water precipitation, filtration, and recrystallization from ethanol. Purity is confirmed via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C) for structural elucidation of the ester group and hydroxybutyl chain.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- FT-IR to confirm ester C=O stretching (~1740 cm⁻¹) and phenolic O-H absorption (~3400 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~ 317 m/z).

Q. What are the known biological activities of this compound, and how are these assays designed?

- Methodological Answer : Studies focus on its herbicidal or plant-growth-regulatory potential. Bioassays involve:

- Seed germination inhibition tests : Dose-response curves (0.1–10 mM) on model plants (e.g., Arabidopsis), measuring root/shoot elongation over 7 days .

- Enzyme inhibition assays : Targeting acetolactate synthase (ALS) or auxin-binding proteins, using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .

- Cell viability assays (for cytotoxicity screening): MTT assays on mammalian cell lines (e.g., HEK-293) at 24–72 h exposures .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations (DFT) predict reactivity sites, e.g., electrophilic substitution on the dichlorophenoxy ring .

- Molecular docking (AutoDock Vina) identifies potential interactions with target enzymes (e.g., ALS), prioritizing derivatives with lower binding energies (<-8 kcal/mol) .

- QSAR models correlate substituent effects (e.g., logP, Hammett σ) with herbicidal activity, validated via PLS regression (R² > 0.85) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Varied assay conditions : Standardize parameters (e.g., pH 7.4 buffer, 25°C) and use internal controls (e.g., 2,4-D as a reference herbicide) .

- Impurity interference : Re-synthesize the compound under rigorous purity controls (HPLC >99%) and retest .

- Species-specific responses : Conduct comparative studies across multiple model organisms (e.g., Lemna minor vs. Brassica napus) .

Q. What strategies improve the stability of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate in aqueous environments?

- Methodological Answer :

- pH optimization : Stability is highest at pH 5–6; degradation accelerates under alkaline conditions (t½ < 24 h at pH 9) .

- Microencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm) to reduce hydrolysis, characterized by dynamic light scattering (DLS) .

- Co-solvent systems : Add 10% PEG-400 to aqueous buffers to enhance solubility and slow ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.